2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate
Overview
Description
2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate, also known as 4-hydroxybenzylamino-N,N-dimethyl-2-oxoethanesulfonamide oxalate (HBDOESO) is a synthetic compound used for a variety of scientific research applications. HBDOESO is a white crystalline powder that is soluble in water. It is a relatively new compound that has been used in various scientific research applications, such as in biochemical studies, drug delivery systems, and other laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Modification
2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is part of a broader category of compounds that are often used in chemical synthesis. For instance, various vinylsulfones and vinylsulfonamides, closely related to this compound, exhibit wide-ranging biological activities and are used in synthetic organic chemistry for reactions like 1,4-addition and electrocyclization (Kharkov University Bulletin Chemical Series, 2020). Moreover, derivatives like dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts have shown potential in selectively modifying amino acids in aqueous solutions, highlighting their utility in protein research (The Journal of Biological Chemistry, 1970).
Natural Product Derivatives
Compounds containing the 4-hydroxybenzyl unit, such as in 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate, are found in natural products. An example is the isolation of 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, a plant known for its medicinal properties. These compounds exhibit biological activities and could potentially lead to new therapeutic applications (Acta Pharmaceutica Sinica. B, 2015).
Advanced Materials Research
Derivatives of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate are used in material science. For instance, copper(II) complexes with reduced Schiff base N-(2-hydroxybenzyl)-amino acids, similar in structure to the compound , have been synthesized and studied for their structural properties and catalytic activities. These materials have potential applications in areas like catalysis and bioinorganic chemistry (Dalton Transactions, 2004).
Molecular Studies and Potential Therapeutic Applications
The compound and its derivatives find use in molecular studies and potential therapeutic applications. For example, the reaction of similar compounds with amino acids and peptides can aid in understanding protein structures and functions. This knowledge is crucial for developing new drugs and therapeutic strategies (Archives of Biochemistry and Biophysics, 1971).
properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S.C2H2O4/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10;3-1(4)2(5)6/h3-6,12,14H,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQDHBMLGWZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.